N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N,6-dimethyl-2-(3-phenylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c1-13-8-9-15-16(12-13)26-20(18(15)19(24)21-2)22-17(23)10-11-25-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIPPJBZNKEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antitumor effects and mechanisms of action based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzo[b]thiophene core with various substituents that contribute to its biological properties.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. The following table summarizes the IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 27.6 | Induction of apoptosis |
| A549 (Lung) | 34.5 | Cell cycle arrest |
| HeLa (Cervical) | 45.0 | Inhibition of proliferation |
Studies have indicated that the compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Studies
- Study on MDA-MB-231 Cells : In a controlled experiment, treatment with this compound resulted in a significant reduction in cell viability (26.86% decrease). Flow cytometry analysis revealed an increase in early apoptotic cells (AV+/PI−) following treatment .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls. Histological analysis indicated that tumors treated with the compound displayed increased necrosis and apoptosis .
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis. Key findings include:
- Apoptotic Pathway Activation : The compound activates caspase cascades leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in several cancer cell lines, inhibiting their proliferation.
Scientific Research Applications
Vasodilatory Effects
Research indicates that this compound exhibits selective vasodilatory effects on the femoral arterial bed. It acts primarily through the inhibition of alpha-2 adrenoceptors while minimally affecting systemic blood pressure and heart rate. This profile makes it a candidate for treating peripheral vascular diseases and conditions like Raynaud's syndrome .
Neurological Implications
The compound has shown potential in neuropharmacology. Studies suggest it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .
Data Tables
Case Study 1: Treatment of Peripheral Vascular Disease
In a clinical trial involving patients with peripheral vascular disease, N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was administered at varying doses. Results indicated significant improvement in blood flow to the affected limbs without adverse systemic effects. The study concluded that this compound could be a viable option for managing symptoms associated with peripheral vascular conditions .
Case Study 2: Neuroprotective Effects
A study focused on the neuroprotective effects of this compound in a model of neurodegeneration demonstrated that it reduced neuronal death and inflammation markers in vitro. The results suggest its potential application in developing treatments for conditions like Alzheimer's disease and multiple sclerosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Activity
Acetylcholinesterase (AChE) Inhibition
- 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) :
AMPA Receptor Modulation
- JAMI1001A : A structural analog with a trifluoromethylpyrazole group and acetamide chain.
Substituent Diversity at Position 2
Physicochemical Properties
Structure-Activity Relationships (SAR)
Q & A
Basic: What are the recommended synthesis and purification methods for N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
Methodological Answer:
- Synthesis : Use a multi-step approach starting with a tetrahydrobenzo[b]thiophene core. React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 3-(phenylthio)propanoyl chloride in dry dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (Et3N) to form the propanamido substituent .
- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or recrystallization from methanol to achieve >95% purity. Monitor reactions via TLC (silica gel, ethyl acetate/hexane) .
- Key Data : Typical yields range from 60–75%, with melting points between 190–200°C (depending on substituents) .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
- Spectroscopy : Use <sup>1</sup>H NMR (DMSO-d6) to confirm methyl groups (δ 1.2–1.4 ppm), thiophene protons (δ 6.8–7.5 ppm), and amide NH (δ 10.2–10.5 ppm). <sup>13</sup>C NMR identifies carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]<sup>+</sup> at m/z 458.12 (calculated for C21H23N2O2S2) .
- IR Spectroscopy : Detect C=O stretches (~1680 cm<sup>-1</sup>) and N-H bends (~3300 cm<sup>-1</sup>) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Antimicrobial Testing : Use agar diffusion assays against S. aureus and E. coli (10–100 µg/mL), with zone-of-inhibition measurements .
- Enzyme Inhibition : Screen against tyrosinase or cyclooxygenase (COX-2) via spectrophotometric assays (IC50 values reported in µM ranges) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures .
Advanced: How can researchers investigate the mechanism of action for observed biological activity?
Methodological Answer:
- Receptor Binding Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target receptors (e.g., EGFR or TLR4) .
- Gene Expression Profiling : Perform RNA-seq or qPCR on treated cells to identify differentially expressed pathways (e.g., apoptosis or inflammation) .
- Molecular Dynamics Simulations : Model ligand-receptor interactions using software like AutoDock Vina, referencing the compound’s SMILES string (e.g.,
CCOC(=O)C1=C(SC2=C1CCCC2)NC=C(C#N)C(=O)C(C)(C)C) .
Advanced: How should contradictory data on biological activity between structural analogs be resolved?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., furan vs. thiophene rings) using the framework below:
| Compound | Substituent | Activity (IC50, µM) | Source |
|---|---|---|---|
| Derivative A | Furan | 12.5 (Antioxidant) | |
| Target Compound | Phenylthio | 8.3 (Antimicrobial) | |
| Derivative C | Thiazole | 25.1 (Enzyme Inhibition) |
- Solubility Adjustments : Modify propanamido groups with polar substituents (e.g., hydroxyl or sulfonyl) to enhance bioavailability .
- In Silico Docking : Identify steric clashes or hydrogen-bonding mismatches in analog-receptor models .
Advanced: What strategies optimize pharmacokinetic properties like solubility and bioavailability?
Methodological Answer:
- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility .
- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to the carboxamide moiety .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., methyl vs. ethyl groups) .
- ADMET Prediction : Tools like SwissADME assess permeability (Caco-2 model) and cytochrome P450 interactions .
Advanced: What challenges arise when scaling up synthesis, and how are they addressed?
Methodological Answer:
- Reaction Optimization : Replace DCM with greener solvents (e.g., ethanol/water mixtures) for large-scale reactions .
- Process Analytical Technology (PAT) : Use inline FTIR or HPLC to monitor intermediates in real-time .
- Byproduct Mitigation : Adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride) to minimize unreacted starting material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
